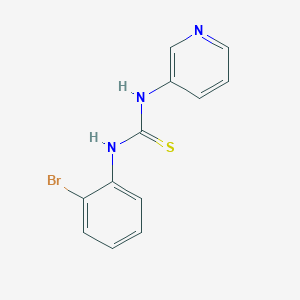
2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications.
Synthesis Analysis
The synthesis of 2-substituted indene-1,3(2H)-dione derivatives, including this compound, can be achieved using palladium-catalyzed carbonylative annulation reactions. This method employs phenyl formate as a CO source and demonstrates a broad substrate scope with good to excellent yields (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds, such as 2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione), has been determined by spectral analysis and single crystal X-ray analysis. These structures often contain multiple indanedione moieties fused together, and their electronic properties have been studied using descriptors like HOMO–LUMO and MEPS (Ghalib et al., 2019).
Chemical Reactions and Properties
The chemical reactions of these compounds involve various synthesis methods, including the use of different catalysts and reaction conditions. For instance, the synthesis of 2-(2-phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones can be achieved through reactions involving 2-hydroxychalcones and indane-1,3-dione (Guha et al., 2015).
Physical Properties Analysis
The physical properties, including crystal structures, are crucial for understanding the behavior of these compounds. For example, the crystal structure of 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione has been studied, revealing details about its cell parameters and molecular arrangement (Analytical Sciences: X-ray Structure Analysis Online, 2007).
Chemical Properties Analysis
The chemical properties of these compounds can be examined through various spectroscopic methods. For instance, the theoretical Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione provides insights into the molecule's reactivity and molecular properties (Pathak et al., 2012).
Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
One area of scientific research involving compounds similar to 2-(2-hydroxyethyl)-2-phenyl-1H-indene-1,3(2H)-dione is the investigation of their optical and electronic properties. For instance, arylmethylene-1,3-indandione derivatives have been synthesized and studied for their third-order optical non-linearity, indicating potential applications in molecular glasses and nonlinear optical investigations. These compounds showed significant third-order non-linear susceptibility values, suggesting their utility in optical devices (Seniutinas et al., 2012).
Vibrational Analysis and Molecular Structure
Another significant application is in the theoretical Raman and FTIR vibrational analysis to understand the molecular structure and behavior. Studies utilizing ab initio methods on similar compounds have provided insights into their equilibrium geometries, harmonic frequencies, and molecular properties, indicating their potential in understanding molecular interactions and reactivity (Pathak et al., 2012).
Synthetic Chemistry Applications
In synthetic chemistry, the palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source to synthesize 2-substituted indene-1,3(2H)-dione derivatives have demonstrated the compound's versatility in creating complex molecular structures. This method showcases a broad substrate scope with good to excellent yields, hinting at the compound's utility in synthesizing diverse molecular frameworks (Zhang et al., 2015).
Medicinal Chemistry
In medicinal chemistry, the synthesis and evaluation of 2-arylidene indan-1,3-diones as inhibitors for the NS2B-NS3 protease of West Nile Virus (WNV) highlight potential therapeutic applications. Hydroxylated derivatives, in particular, have shown to impair enzyme activity, suggesting a pathway for developing novel antiviral agents (Oliveira et al., 2018).
Material Science
In material science, the study of solid-state structures of 2-(4-hydroxyphenyl)-substituted indan-1,3-dione and phenalene-1,3-dione using solid-state NMR, single-crystal X-ray analyses, and quantum chemical calculations provides valuable information on their structural properties. These insights are crucial for the development of new materials with desired physical and chemical properties (Marinov et al., 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyl)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c18-11-10-17(12-6-2-1-3-7-12)15(19)13-8-4-5-9-14(13)16(17)20/h1-9,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTDEHSZFPAZPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)
![N-(2-cyanophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5503133.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)
![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5503170.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)
![N-{1-[4-(3-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5503182.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5503202.png)
![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)
![2-[6-(1-hydroxyethyl)pyridin-2-yl]-N,N-diisopropyl-6-methoxybenzamide](/img/structure/B5503218.png)
![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)